molecular formula C19H15N3O3S B2925704 1'-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705066-73-4

1'-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2925704
CAS No.: 1705066-73-4
M. Wt: 365.41
InChI Key: NUCZGPDGRUELMK-UHFFFAOYSA-N
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Description

1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an alkyl or aryl group .

Scientific Research Applications

1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1'-(2,1,3-benzothiadiazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(12-5-6-15-16(11-12)21-26-20-15)22-9-7-19(8-10-22)14-4-2-1-3-13(14)18(24)25-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZGPDGRUELMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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